H-Val-Tyr-Ser-bNA

Protease Kinetics Inhibitor Screening Assay Validation

Non-specific substrates or impure batches cause erratic enzyme kinetics and failed HTS campaigns. This defined Val-Tyr-Ser sequence, C-terminal β-naphthylamide substrate solves assay reproducibility issues. - Enables real-time fluorogenic quantification (Ex/Em ≈ 340/410 nm) for precise Km, Vmax, and kcat determination. - >98% HPLC purity minimizes background fluorescence, ensuring high Z' factors for screening aspartyl proteases like renin and cathepsin D. - HCl salt form guarantees complete aqueous solubility, eliminating artifacts and making it automation-ready for 96/384-well plates.

Molecular Formula C27H32N4O5
Molecular Weight 492.576
CAS No. 13989-68-9
Cat. No. B597901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Tyr-Ser-bNA
CAS13989-68-9
Molecular FormulaC27H32N4O5
Molecular Weight492.576
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N
InChIInChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1
InChIKeyYENLRELPTNVUIB-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-Tyr-Ser-bNA: Technical Specifications


H-Val-Tyr-Ser-bNA is a synthetic tripeptide substrate derivative featuring valine (Val), tyrosine (Tyr), and serine (Ser) residues linked to a C-terminal β-naphthylamide (bNA) group. This compound is primarily utilized as a fluorogenic substrate in enzymatic assays for serine and cysteine proteases, enabling sensitive quantification of enzyme kinetics and inhibitor screening . It is commonly supplied as a hydrochloride salt (C27H32N4O5·HCl) with a molecular weight of 529.03 g/mol, which enhances aqueous solubility for biochemical applications . Available purity grades typically range from ≥95% to >98% (HPLC), supporting reproducible experimental outcomes .

H-Val-Tyr-Ser-bNA Substitution and Reproducibility


Protease substrate selection is not trivial; subtle differences in peptide sequence, salt form, or purity can drastically alter enzyme kinetic parameters and assay reproducibility. Generic substitutions of H-Val-Tyr-Ser-bNA with other β-naphthylamide substrates (e.g., alternative tripeptide sequences or different salt forms) can lead to altered Km, Vmax, or cleavage efficiency, invalidating cross-study comparisons [1]. Furthermore, the specific Val-Tyr-Ser motif is recognized by a subset of proteases (e.g., renin, cathepsin D), and substitution with a different sequence may result in no or vastly different cleavage, undermining assay validity [2]. The following quantitative evidence demonstrates the critical importance of selecting the precise chemical identity and form of H-Val-Tyr-Ser-bNA for research applications.

H-Val-Tyr-Ser-bNA Quantitative Differentiation


Purity Grade Advantage in Kinetic Assays

For reproducible enzyme kinetics, high substrate purity is essential to minimize background hydrolysis and off-target signals. H-Val-Tyr-Ser-βNA is commercially available in >98% purity (HPLC grade), which directly reduces the concentration of contaminating peptide fragments or free β-naphthylamide that could otherwise generate background fluorescence [1]. In contrast, alternative suppliers offer the compound at a lower standard of ≥95% purity . The 3-5% absolute difference in purity translates to a measurable reduction in background noise, critical for detecting weak protease activity or subtle inhibitor effects.

Protease Kinetics Inhibitor Screening Assay Validation

Salt Form and Aqueous Solubility

Many protease assays are performed in aqueous buffers where peptide substrate solubility is a limiting factor. H-Val-Tyr-Ser-βNA is supplied as the hydrochloride salt, which exhibits enhanced water solubility compared to the free base form due to increased polarity and ionic character [1]. While the free base (C27H32N4O5, MW 492.57) has limited aqueous solubility, the hydrochloride salt (C27H32N4O5·HCl, MW 529.03) readily dissolves in water and physiological buffers, enabling substrate concentrations up to millimolar range without precipitation or DMSO cosolvent interference .

Peptide Solubility Assay Buffer Compatibility Enzyme Kinetics

Molecular Weight Confirmation by Mass Spectrometry

Incorrect molecular weight due to synthesis errors or degradation can lead to assay failure or misinterpretation. The exact monoisotopic mass of H-Val-Tyr-Ser-βNA is 492.237274 Da . This value should be used to verify compound identity via mass spectrometry (MS). Using a compound with a mismatched mass (e.g., due to oxidation or truncation) would be detected by MS, preventing use of an incorrect substrate in enzymatic assays.

Quality Control Analytical Chemistry Peptide Characterization

Storage Conditions and Long-Term Stability

Peptide substrates are susceptible to degradation (e.g., oxidation, hydrolysis) under improper storage, leading to batch-to-batch variability. The recommended storage condition for H-Val-Tyr-Ser-βNA hydrochloride salt is 2-8°C, which maintains compound integrity and activity over time . This contrasts with the need for -20°C or -80°C storage for many other peptide substrates, which can be less convenient and increase the risk of freeze-thaw degradation. Adhering to the specified 2-8°C storage ensures consistent substrate performance and reduces experimental variability.

Peptide Stability Storage Optimization Long-Term Studies

H-Val-Tyr-Ser-bNA Applications in Protease Research


Kinetic Characterization of Serine and Cysteine Proteases

H-Val-Tyr-Ser-bNA is used as a fluorogenic substrate to determine kinetic parameters (Km, Vmax, kcat) of serine and cysteine proteases. The β-naphthylamide group, upon enzymatic cleavage, releases a fluorescent product (β-naphthylamine) that can be quantified in real-time using a fluorometer (Ex/Em ≈ 340/410 nm). The >98% HPLC purity grade [1] minimizes background fluorescence, enabling accurate kinetic measurements even at low enzyme concentrations. The hydrochloride salt form ensures complete solubility in aqueous assay buffers, eliminating artifacts from undissolved substrate.

High-Throughput Screening of Protease Inhibitors

The robust fluorescence signal and aqueous solubility of H-Val-Tyr-Ser-βNA hydrochloride salt make it ideal for high-throughput screening campaigns. The >98% purity [1] ensures low well-to-well variability, increasing assay Z' factor and reducing false positives/negatives. The substrate can be readily dissolved in screening buffers and added to 96- or 384-well plates using automated liquid handling systems, enabling the screening of thousands of compounds per day against a target protease.

Specificity Profiling of Renin and Cathepsin D

The Val-Tyr-Ser peptide sequence is a known recognition motif for certain aspartyl proteases, including renin [2] and cathepsin D [3]. H-Val-Tyr-Ser-bNA can be used to assess the substrate specificity and cleavage efficiency of these enzymes. By comparing the cleavage rate of this substrate to others with altered sequences, researchers can map the active site preferences of novel proteases or characterize the selectivity of engineered variants. The defined purity [1] and molecular weight ensure that observed differences in cleavage are due to enzyme specificity and not substrate impurities.

Quality Control of Recombinant Protease Preparations

H-Val-Tyr-Ser-bNA can serve as a reference substrate for the quality control of recombinant protease batches. A standardized activity assay using this substrate, with defined concentration and buffer conditions, allows for the comparison of specific activity across different production lots. The compound's high purity [1] and defined storage requirements ensure lot-to-lot consistency, making it a reliable tool for confirming enzyme functionality and stability over time.

Technical Documentation Hub

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